molecular formula C13H20N2O B1595724 1-(2-o-Tolyloxy-ethyl)-piperazine CAS No. 65489-03-4

1-(2-o-Tolyloxy-ethyl)-piperazine

Cat. No.: B1595724
CAS No.: 65489-03-4
M. Wt: 220.31 g/mol
InChI Key: UYGHEEKXUMTKTR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-o-Tolyloxy-ethyl)-piperazine can be synthesized through various synthetic routes. One common method involves the reaction of o-tolyl alcohol with ethylene oxide to form 2-o-tolyloxyethanol, which is then reacted with piperazine under suitable conditions to yield the desired compound. The reaction conditions typically include the use of a catalyst, such as a strong acid or base, and maintaining an appropriate temperature and pressure to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-o-Tolyloxy-ethyl)-piperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxo-compounds, while reduction reactions can yield reduced derivatives.

Scientific Research Applications

1-(2-o-Tolyloxy-ethyl)-piperazine has various scientific research applications across different fields:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand or a precursor in the study of biological systems and interactions.

  • Industry: The compound can be utilized in the production of materials, such as polymers, that require specific chemical properties.

Mechanism of Action

1-(2-o-Tolyloxy-ethyl)-piperazine can be compared with other similar compounds, such as 1-(2-hydroxyethyl)-piperazine and 1-(2-methoxyethyl)-piperazine. These compounds differ in the nature of the substituent attached to the piperazine ring, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific tolyloxyethyl group, which may confer distinct advantages in certain applications.

Comparison with Similar Compounds

  • 1-(2-hydroxyethyl)-piperazine

  • 1-(2-methoxyethyl)-piperazine

  • 1-(2-phenylethyl)-piperazine

  • 1-(2-bromoethyl)-piperazine

This comprehensive overview provides a detailed understanding of 1-(2-o-Tolyloxy-ethyl)-piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGHEEKXUMTKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354039
Record name 1-(2-o-Tolyloxy-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65489-03-4
Record name 1-(2-o-Tolyloxy-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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